molecular formula C11H8F3NO3S B1430258 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate CAS No. 1559059-84-5

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate

Cat. No.: B1430258
CAS No.: 1559059-84-5
M. Wt: 291.25 g/mol
InChI Key: NYMMKWJXRDAUSN-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate is a chemical compound characterized by its trifluoromethyl group and thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of an appropriate halogenated precursor with thiourea.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Hydration and Carboxylation: The final steps involve hydration and carboxylation to obtain the desired hydrate form of the compound.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the thiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (CN-, OH-) are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted thiazole derivatives.

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological molecules.

  • Industry: It is used in the production of agrochemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to specific receptors and enzymes, leading to its biological activity.

Comparison with Similar Compounds

  • 2-(4-(Trifluoromethyl)phenyl)thiazole-4-carboxylic acid: Similar structure but lacks the hydrate form.

  • 2-(4-(Trifluoromethyl)phenyl)pyridine-4-carboxylic acid: Similar core structure with a pyridine ring instead of thiazole.

Uniqueness: 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate is unique due to its combination of the trifluoromethyl group and the thiazole ring, which imparts distinct chemical and biological properties compared to similar compounds.

Biological Activity

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate (CAS Number: 1559059-84-5) is a compound of significant interest due to its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C11H6F3NO2SH2OC_{11}H_{6}F_{3}NO_{2}S\cdot H_{2}O. The structure includes a thiazole ring, a carboxylic acid group, and a trifluoromethyl-substituted phenyl group. Its structural representation can be summarized as follows:

  • Molecular Formula : C11H6F3NO2SH2OC_{11}H_{6}F_{3}NO_{2}S\cdot H_{2}O
  • IUPAC Name : 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid hydrate
  • SMILES : C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)O

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The compound has shown promising results in several areas:

  • Anticancer Activity : Research indicates that thiazole derivatives exhibit anticancer properties. For instance, compounds similar to 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid have demonstrated significant cytotoxic effects against multiple cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung cancer cells .
  • Antimicrobial Properties : Thiazole derivatives are known for their antibacterial and antifungal activities. Preliminary studies suggest that this compound may inhibit the growth of various pathogenic microorganisms .
  • Enzyme Inhibition : Some related thiazole compounds have been studied for their ability to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are critical in cancer progression and other diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerSignificant cytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial and fungal growth
Enzyme InhibitionInhibitory effects on key metabolic enzymes

Case Study: Anticancer Activity

In a study examining the anticancer potential of thiazole derivatives, various compounds were tested against a panel of human cancer cell lines. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, demonstrating potent activity comparable to established chemotherapeutics like doxorubicin .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiazole compounds, revealing that certain derivatives effectively inhibited the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. These findings support the potential application of this compound in treating infections caused by resistant strains .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2S.H2O/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17;/h1-5H,(H,16,17);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMMKWJXRDAUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)C(F)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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